![molecular formula C19H23N3O3S B2919159 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide CAS No. 1114633-87-2](/img/structure/B2919159.png)
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Compound X involves a versatile method. Researchers have designed and synthesized novel derivatives of pyrimidothienopyridazine through a well-defined synthetic route. Notably, some of these derivatives bear a sulfonamide group . The synthetic process likely includes steps such as cyclization, functional group transformations, and purification. Further details on the synthetic pathway can be found in the relevant literature .
Applications De Recherche Scientifique
Antimicrobial Activity
Pyridazine derivatives, such as HMS3481E19, have been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties . The structure of HMS3481E19 allows it to interact with bacterial cell walls or disrupt essential bacterial enzymes, leading to potential applications in treating bacterial infections.
Antidepressant and Anxiolytic Effects
The compound’s ability to modulate neurotransmitter systems may lend it applications in mental health, particularly in the treatment of depression and anxiety disorders. Its structural similarity to known antidepressants suggests that HMS3481E19 could be a candidate for new therapies in this field .
Anti-Hypertensive Applications
HMS3481E19’s influence on vascular smooth muscle cells could be harnessed to develop new anti-hypertensive drugs. By affecting the blood vessels’ ability to constrict and dilate, it may help in managing high blood pressure .
Anticancer Potential
Research indicates that pyridazine derivatives can have anticancer effects by interfering with the signaling pathways that cancer cells use to grow and proliferate. HMS3481E19 may be useful in designing drugs that target specific types of cancer cells .
Antiplatelet and Cardiovascular Benefits
The compound has shown promise in preventing blood clots, which is crucial in treating cardiovascular diseases. HMS3481E19 could be developed into a medication that reduces the risk of heart attacks and strokes by inhibiting platelet aggregation .
Anti-Inflammatory and Analgesic Uses
Due to its chemical structure, HMS3481E19 may act on inflammatory pathways, making it a potential therapeutic agent for treating chronic inflammatory conditions. Additionally, its analgesic properties could be beneficial in pain management .
Agrochemical Applications
Pyridazine derivatives are known to serve as herbicides and pesticides. HMS3481E19 could be modified to enhance its agrochemical properties, providing a new tool for crop protection and management .
Neuroprotective Effects
The compound’s potential neuroprotective effects could be significant in treating neurodegenerative diseases. By protecting nerve cells from damage, HMS3481E19 might help in managing conditions like Alzheimer’s and Parkinson’s disease .
Propriétés
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-26(24,25)18-12-11-17(21-22-18)15-9-6-10-16(13-15)20-19(23)14-7-4-3-5-8-14/h6,9-14H,2-5,7-8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDSSLPJOMSCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.